2-(3,5-Dimethoxyphenoxy)propanenitrile
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Overview
Description
2-(3,5-Dimethoxyphenoxy)propanenitrile is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a phenoxy group substituted with two methoxy groups at the 3 and 5 positions, attached to a propanenitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)propanenitrile typically involves the reaction of 3,5-dimethoxyphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,5-dimethoxyphenoxy)propanamine.
Substitution: Formation of 2-(3,5-dimethoxy-4-nitrophenoxy)propanenitrile.
Scientific Research Applications
2-(3,5-Dimethoxyphenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with the formula CH3CH2CN.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains a similar aromatic ring with methoxy substitutions but differs in the functional group attached to the propyl chain.
Uniqueness
2-(3,5-Dimethoxyphenoxy)propanenitrile is unique due to its specific substitution pattern on the phenoxy ring and the presence of a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
6441-19-6 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)propanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-8(7-12)15-11-5-9(13-2)4-10(6-11)14-3/h4-6,8H,1-3H3 |
InChI Key |
SDRCHNMNTGTFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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